molecular formula C10H21NO4 B14094876 tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate

tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate

Cat. No.: B14094876
M. Wt: 219.28 g/mol
InChI Key: FFFURALZLYNBGM-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate: is an organic compound with the molecular formula C₉H₁₉NO₄. It is a carbamate derivative, characterized by the presence of a tert-butyl group, a dimethoxyethyl group, and a methylcarbamate moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins .

Medicine: this compound is investigated for its potential pharmacological properties. It is studied for its role in drug development, particularly in the design of prodrugs and drug delivery systems .

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and pesticides. It is also employed in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as a carbamate ester, which can inhibit enzymes like acetylcholinesterase by carbamylation of the active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged neurotransmission . The compound’s effects are mediated through its interaction with various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. Its dimethoxyethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethoxyethyl)-N-methylcarbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(12)11(4)7-8(13-5)14-6/h8H,7H2,1-6H3

InChI Key

FFFURALZLYNBGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(OC)OC

Origin of Product

United States

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